molecular formula C22H26F2N4O2 B2713858 N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 922064-41-3

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2713858
CAS RN: 922064-41-3
M. Wt: 416.473
InChI Key: LTYOGFZHNFKTGT-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.473. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

A study conducted by Fang et al. (2016) described the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds exhibited moderate to high levels of antitumor activities against several cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. The pharmacological screenings indicated that these compounds possess potent inhibitory activities comparable to the standard anticancer drug 5-fluorouracil. The mechanism of action was studied for a representative compound, which mainly arrested HeLa cells in S and G2 stages, accompanied by apoptosis (Fang et al., 2016).

Organic Light-Emitting Devices (OLED)

Luo et al. (2015) designed and synthesized three red-emissive fluorophores with a D–π–A structure, incorporating aromatic amine as the donor and 1,8-naphthalimide as the acceptor subunit. These compounds, particularly Nap3, exhibited standard-red fluorescence with improved chromaticity and suppressed intermolecular interactions, making them promising materials for OLED applications. The study demonstrated that 1,8-naphthalimide derivatives could serve as potential standard-red light-emitting materials for OLED technology (Luo et al., 2015).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-27(2)20(15-6-9-19-14(11-15)5-4-10-28(19)3)13-25-21(29)22(30)26-18-8-7-16(23)12-17(18)24/h6-9,11-12,20H,4-5,10,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYOGFZHNFKTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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